molecular formula C14H15N3O3 B12506919 2-[(5-Nitropyridin-2-yl)amino]-3-phenylpropan-1-ol

2-[(5-Nitropyridin-2-yl)amino]-3-phenylpropan-1-ol

Cat. No.: B12506919
M. Wt: 273.29 g/mol
InChI Key: XQQHMEFZBTXUTC-UHFFFAOYSA-N
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Description

(2S)-2-[(5-Nitropyridin-2-yl)amino]-3-phenylpropan-1-ol is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chiral center, making it an enantiomerically pure substance, which is crucial for its specific interactions in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(5-Nitropyridin-2-yl)amino]-3-phenylpropan-1-ol typically involves the reaction of 2-amino-5-nitropyridine with a suitable chiral precursor. One common method is the condensation of 2-amino-5-nitropyridine with (S)-3-phenylpropan-1-ol under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(5-Nitropyridin-2-yl)amino]-3-phenylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

    Condensation: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Thionyl chloride, phosphorus tribromide.

    Condensation: Aldehydes, ketones, acidic or basic catalysts.

Major Products Formed

    Reduction: 2-[(5-Aminopyridin-2-yl)amino]-3-phenylpropan-1-ol.

    Substitution: Various substituted derivatives depending on the reagent used.

    Condensation: Imines or Schiff bases.

Scientific Research Applications

(2S)-2-[(5-Nitropyridin-2-yl)amino]-3-phenylpropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-[(5-Nitropyridin-2-yl)amino]-3-phenylpropan-1-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also bind to specific receptors or enzymes, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-[(5-Nitropyridin-2-yl)amino]-3-phenylpropan-1-ol is unique due to its chiral center, which imparts specific stereochemical properties that can influence its biological activity and interactions. The combination of the nitropyridine and phenylpropanol moieties also provides a distinct chemical framework that can be exploited for various applications.

Properties

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

2-[(5-nitropyridin-2-yl)amino]-3-phenylpropan-1-ol

InChI

InChI=1S/C14H15N3O3/c18-10-12(8-11-4-2-1-3-5-11)16-14-7-6-13(9-15-14)17(19)20/h1-7,9,12,18H,8,10H2,(H,15,16)

InChI Key

XQQHMEFZBTXUTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CO)NC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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